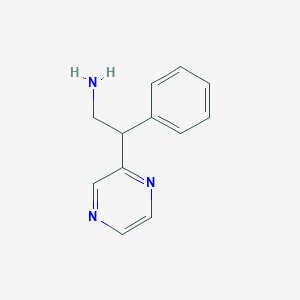

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine

CAS No.: 1538699-60-3

Cat. No.: VC3141594

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1538699-60-3 |

|---|---|

| Molecular Formula | C12H13N3 |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 2-phenyl-2-pyrazin-2-ylethanamine |

| Standard InChI | InChI=1S/C12H13N3/c13-8-11(10-4-2-1-3-5-10)12-9-14-6-7-15-12/h1-7,9,11H,8,13H2 |

| Standard InChI Key | DLIJZPWXXDJLRJ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CN)C2=NC=CN=C2 |

| Canonical SMILES | C1=CC=C(C=C1)C(CN)C2=NC=CN=C2 |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine consists of a phenyl group and a pyrazine ring connected to a central carbon atom that also bears an aminomethyl group. This arrangement creates a chiral center at the carbon connecting the two ring systems, although the compound is typically encountered as a racemic mixture.

The compound is identified by the CAS registry number 1538699-60-3 and has a molecular formula of C₁₂H₁₃N₃ . Its structure can be represented in SMILES notation as NCC(c1ccccc1)c1cnccn1, which provides a linear representation of its connectivity .

Physical and Chemical Properties

Based on available data, the key physical and chemical properties of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine are summarized in the table below:

The compound contains three nitrogen atoms - one as the primary amine and two within the pyrazine ring. These structural features likely confer specific chemical properties including:

-

Basic character due to the primary amine group

-

Potential for hydrogen bonding through the amine group

-

Electron-withdrawing effects from the pyrazine ring

-

Aromatic π-stacking potential from both ring systems

Comparison with Related Compounds

To better understand the potential properties of 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine, it is instructive to compare it with structurally related compounds:

-

2-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-amine: This analog contains a pyrazole ring instead of a pyrazine ring and has a molecular weight of 187.24 g/mol with a molecular formula of C₁₁H₁₃N₃ . The replacement of pyrazine with pyrazole would alter the electronic properties and potentially the biological activity profile.

-

2-PHENYL-2-(PIPERIDIN-1-YL)ETHANAMINE: This related compound incorporates a piperidine ring instead of a pyrazine. It has a higher molecular weight of 204.31 g/mol and a different molecular formula (C₁₃H₂₀N₂) . The saturated piperidine ring would impart significantly different electronic and conformational properties compared to the aromatic pyrazine.

-

2-Phenylethanamine (Phenethylamine): This simpler compound lacks the heterocyclic component entirely, consisting of just a phenyl ring connected to an ethylamine chain. With a molecular weight of 121.183 g/mol and formula C₈H₁₁N , it represents a fundamental building block that is elaborated in our compound of interest.

Synthesis Approaches

Related Synthetic Work

The synthesis of hybrid compounds combining heterocyclic scaffolds has been documented in recent research. For instance, a 2024 study reported the synthesis of hybrid compounds amalgamating pyrazine and 1,2,4-triazole scaffolds (compounds designated as T1-T18) . While these compounds differ from 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine in incorporating a triazole rather than a phenyl group, the synthetic methodologies employed might be adaptable for our compound of interest.

The preparation methods for N-phenyl-2-pyrimidine-amine derivatives described in patent literature might also provide insights into potential synthetic approaches . Although these compounds feature pyrimidine rather than pyrazine rings, the synthetic strategies could be adapted for pyrazine-containing analogs.

Spectroscopic Characterization

Comparison with Related Structures

Research Challenges and Future Directions

Future Research Opportunities

Several promising avenues for future research can be identified:

-

Development of efficient synthetic methodologies specifically tailored for 2-Phenyl-2-(pyrazin-2-yl)ethan-1-amine and related derivatives.

-

Comprehensive characterization of physical and chemical properties to establish a complete profile of this compound.

-

Systematic biological evaluation, particularly focusing on antimicrobial, antitubercular, and enzyme inhibitory activities that have been observed in related pyrazine-containing compounds.

-

Structure-activity relationship studies through the synthesis and evaluation of a focused library of derivatives with various substituents on the phenyl ring, pyrazine ring, or aminomethyl group.

-

Exploration of the compound's potential as a building block in the synthesis of more complex bioactive molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume